molecular formula C12H8O6 B13698641 Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

Cat. No.: B13698641
M. Wt: 248.19 g/mol
InChI Key: NFZJTGCYWQRXQB-UHFFFAOYSA-N
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Description

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxolochromene core, which is a fused ring system containing oxygen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate typically involves multi-step organic reactions. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . This reaction is initiated by a 150-W tungsten bulb, leading to the desired product in good yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and other standard organic reagents depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential medicinal properties, including its role in drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.

Biological Activity

Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is a compound belonging to the class of homoisoflavonoids, which are known for their diverse biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromene core with a dioxole ring. The synthesis of this compound typically involves the reaction of phenolic compounds with appropriate carboxylic acids and subsequent modifications to achieve the desired functional groups. For example, one study synthesized derivatives through aldol condensation reactions starting from benzo[d][1,3]dioxol-5-ol, leading to various [1,3]dioxolo[4,5-g]chromen-8-one derivatives that were evaluated for biological activity .

Cytotoxicity Studies

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxic Activity : A study evaluated five novel derivatives against human breast cancer cell lines MCF-7, T47D, and MDA-MB-231 using the MTT assay. Among these, 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one showed the highest cytotoxicity across all tested lines .
  • Mechanism of Action : The analysis of acridine orange/ethidium bromide staining indicated that some derivatives induced apoptosis in T47D cells. This suggests that these compounds may trigger programmed cell death pathways in cancer cells, a crucial factor for developing effective anticancer therapies .

Comparative Efficacy Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-oneMCF-715Induces apoptosis
7-(2-methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-oneT47D20Induces apoptosis
Other derivativesMDA-MB-231>30Less effective

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Breast Cancer Treatment : The cytotoxic effects observed in breast cancer cell lines indicate that derivatives of this compound could serve as lead compounds for developing new breast cancer treatments. The ability to induce apoptosis suggests a promising avenue for therapeutic intervention.
  • Combination Therapies : Research is ongoing to evaluate the efficacy of these compounds in combination with established chemotherapeutics like Tamoxifen. Preliminary findings suggest that they may enhance the effectiveness of existing treatments by targeting different pathways involved in tumor growth and survival .

Properties

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 6-oxo-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

InChI

InChI=1S/C12H8O6/c1-15-11(13)7-2-6-3-9-10(17-5-16-9)4-8(6)18-12(7)14/h2-4H,5H2,1H3

InChI Key

NFZJTGCYWQRXQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCO3

Origin of Product

United States

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